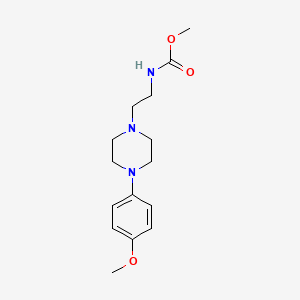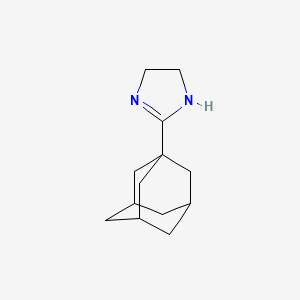
2-(1-adamantyl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry and Synthesis
Research on adamantyl-containing compounds, including 2-(1-adamantyl)-4,5-dihydro-1H-imidazole, has been pivotal in the development of new drugs. The chemistry of adamantane derivatives focuses on creating highly effective and selective drugs. Studies have systematized and analyzed the synthesis and chemical properties of these compounds, indicating their potential in drug development. The research underscores the importance of adamantylated compounds in medicinal chemistry, particularly in enhancing the biological activity and selectivity of pharmaceuticals (Shokova & Kovalev, 2013).
Antimicrobial and Antitumor Activities
Imidazole derivatives, including this compound, have shown promise in antimicrobial and antitumor research. Imidazole compounds have been utilized in the synthesis of antifungal drugs and as intermediaries in pesticide and insecticide production. The antimicrobial activity of these compounds suggests potential for further development in combating microbial resistance. Additionally, certain imidazole derivatives have been reviewed for their antitumor activity, highlighting their potential as novel antitumor drugs and for the synthesis of compounds with various biological properties (Abdurakhmanova et al., 2018; Iradyan et al., 2009).
Corrosion Inhibition
Imidazoline and imidazoline derivatives, related to this compound, have been extensively used as corrosion inhibitors. These compounds offer low toxicity, cost-effectiveness, and environmental friendliness. Their molecular structure allows for strong adsorption on metal surfaces, making them attractive for research in corrosion inhibition. Modification of their structure could further enhance their effectiveness, providing valuable insights for the petroleum industry (Sriplai & Sombatmankhong, 2023).
Neurodegenerative Diseases
The pharmacological profile of adamantane-based scaffolds, including this compound, has been explored for their potential in treating neurodegenerative diseases. Certain adamantane derivatives, such as amantadine and memantine, are already used to treat conditions like dementia, Alzheimer's, and Parkinson's diseases. Research suggests that adamantane derivatives might offer advantages over these existing treatments, highlighting promising directions for future studies in neurology and pharmacology (Dembitsky, Gloriozova, & Poroikov, 2020).
Mécanisme D'action
Target of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantane derivatives can interact with various targets due to their high reactivity . The interaction of 2-(1-adamantyl)-4,5-dihydro-1H-imidazole with its targets could result in changes at the molecular level, affecting the function of the targets.
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations . Therefore, it’s plausible that this compound could affect related biochemical pathways and their downstream effects.
Analyse Biochimique
Biochemical Properties
It is known that adamantane derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the adamantane derivative .
Cellular Effects
Other adamantane derivatives have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Adamantane derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Adamantane derivatives are known for their stability, which could potentially influence their long-term effects on cellular function .
Metabolic Pathways
Other adamantane derivatives are known to undergo various metabolic transformations, including hydroxylation of the adamantyl ring .
Transport and Distribution
The lipophilic nature of adamantane derivatives suggests that they may interact with various transporters or binding proteins .
Subcellular Localization
Other adamantane derivatives have been found to localize in various subcellular compartments, potentially influencing their activity or function .
Propriétés
IUPAC Name |
2-(1-adamantyl)-4,5-dihydro-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-15-12(14-1)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJRIIBCZFQSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
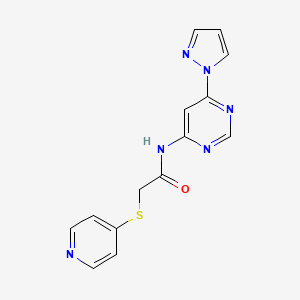
![5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2601168.png)
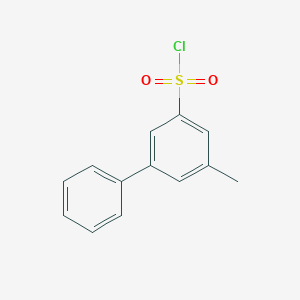
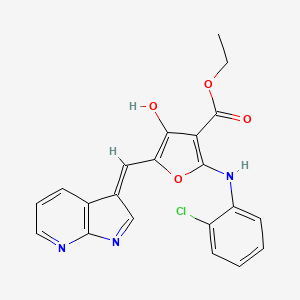

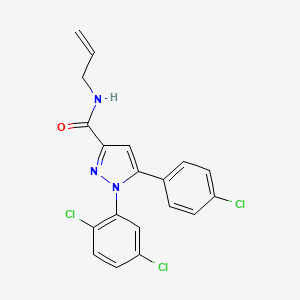
![6,7-Dimethyl-3-[2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2601174.png)
![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2601175.png)
![4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2601176.png)
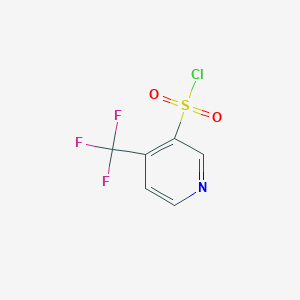
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2601179.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2601180.png)
![1-(2-fluorobenzyl)-3-[(4-methylpiperidino)sulfonyl]-2(1H)-pyridinone](/img/structure/B2601181.png)
